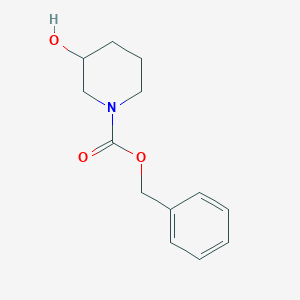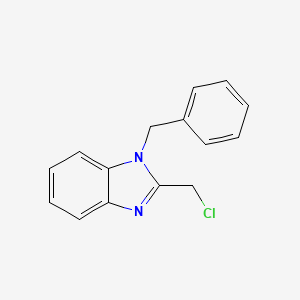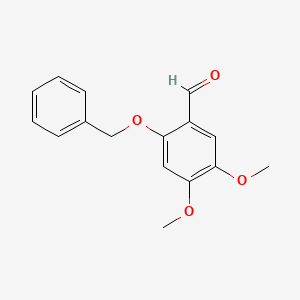
1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (FPDMPC) is an organic compound with a molecular formula of C11H10FNO. It belongs to the class of compounds known as pyrroles and is an aldehyde containing a phenyl group with a fluorine atom. FPDMPC has a variety of applications in the field of synthetic organic chemistry, including the synthesis of small molecules and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis Methods
1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound related to fluorinated pyrroles. A notable method for synthesizing related 3-fluoropyrroles involves electrophilic alpha,alpha-difluorination followed by dehydrofluorination, providing an efficient pathway for creating various new 3-fluorinated pyrroles (Surmont et al., 2009).
Stereochemistry and Enantiomers
Studies on sterically hindered N-aryl pyrroles, including derivatives similar to this compound, have explored the separation of enantiomers and estimated barriers to racemization. This research provides insights into the stereochemical aspects of such compounds (Vorkapić-Furač et al., 1989).
Potential for Chiral Ligand Synthesis
Research into the synthesis of precursors for pyrrole derivatives with potential applications in chiral ligand synthesis has been conducted. This includes the synthesis of compounds with a formyl group and a phosphine or phosphine oxide group, suggesting the relevance of this compound in this area (Smaliy et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting or activating the target, leading to a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have varying degrees of bioavailability, influenced by factors such as their chemical structure and the route of administration .
Result of Action
Similar compounds have been reported to induce a range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets . .
Orientations Futures
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCBYAIRHPWRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358192 | |
| Record name | 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428497-01-2 | |
| Record name | 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)


![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)




